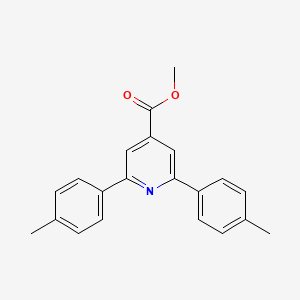
Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.
Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of alcohols or amines, depending on the specific conditions.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
- Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C21H19NO2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3 |
Clave InChI |
WQYAJTPCOWXYOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)



![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B12043564.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)

